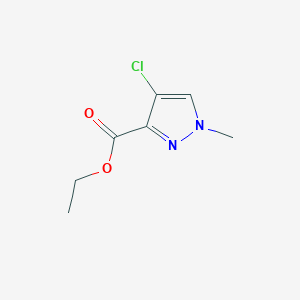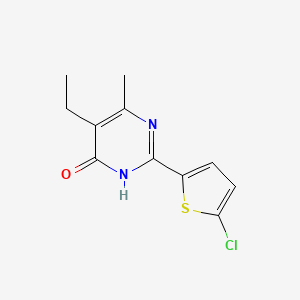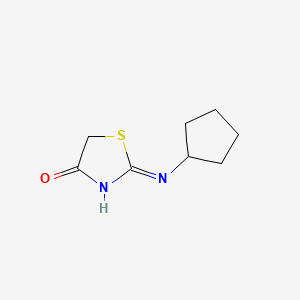
4-benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, an oxolan-2-ylmethyl group, and a sulfanyl group attached to a dihydroimidazol-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting with the formation of the imidazol-5-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of thiol derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its biological applications include potential use as a pharmacophore in drug discovery, where it may interact with specific molecular targets.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in binding to biological targets, leading to the development of novel drugs.
Industry: In the industrial sector, this compound could be used as an intermediate in the synthesis of various chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which 4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-(oxolan-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
4-Benzyl-1-(oxolan-2-ylmethyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Uniqueness: this compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds. Its sulfanyl group, in particular, adds a distinct reactivity profile that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
5-benzyl-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14-13(9-11-5-2-1-3-6-11)16-15(20)17(14)10-12-7-4-8-19-12/h1-3,5-6,12-13H,4,7-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSWEDXLBHLXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(NC2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)
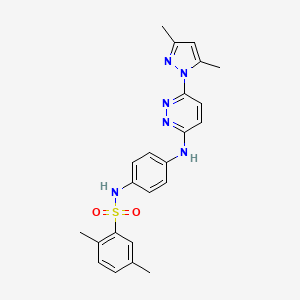
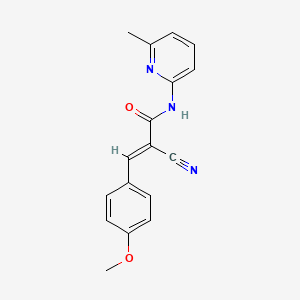
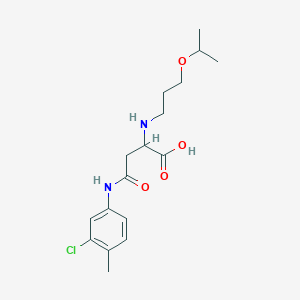
![5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914197.png)
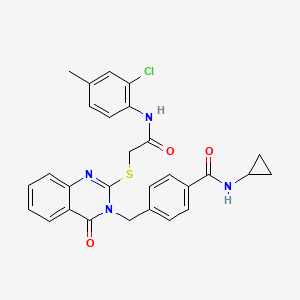
![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)
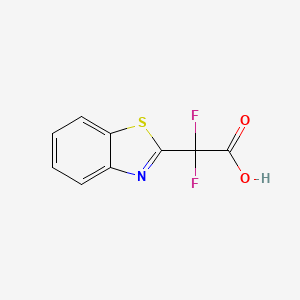
![2-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2914202.png)
![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)
